M-5Mpep

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-(2-(3-Metoxifenil)etinil)-5-metilpiridina típicamente involucra los siguientes pasos:

Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como 3-metoxifenilacetileno y 5-metilpiridina.

Condiciones de reacción: El paso clave involucra una reacción de acoplamiento de Sonogashira, donde el 3-metoxifenilacetileno se acopla con 5-metilpiridina en presencia de un catalizador de paladio y un cocatalizador de cobre bajo una atmósfera inerte.

Purificación: El producto bruto se purifica luego mediante cromatografía en columna para obtener el compuesto deseado con alta pureza.

Métodos de producción industrial

Si bien los métodos de producción industrial específicos para 2-(2-(3-Metoxifenil)etinil)-5-metilpiridina no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactores más grandes y emplear técnicas de flujo continuo para mejorar la eficiencia y el rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones

2-(2-(3-Metoxifenil)etinil)-5-metilpiridina sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los derivados oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en las unidades de etinil y piridina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan típicamente.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o haluros en condiciones básicas o ácidas.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Depression

Research indicates that M-5MPEP may exhibit rapid antidepressant-like effects. In studies utilizing a chronic unpredictable mild stress (CUMS) model of depression, administration of this compound for four consecutive days significantly alleviated symptoms of anhedonia and apathy in mice. This effect was associated with alterations in key proteins involved in synaptic plasticity, such as mammalian target of rapamycin (mTOR) and tropomyosin receptor kinase B (TrkB) in the prefrontal cortex and hippocampus .

Anxiety Disorders

The anxiolytic properties of this compound have also been explored. Preclinical studies demonstrate that this compound produces anxiolytic-like effects comparable to those seen with full mGlu5 antagonists but with a reduced risk of adverse effects such as sedation or psychotomimetic activity . This makes it a potential candidate for treating anxiety disorders without the common side effects associated with existing medications.

Substance Use Disorders

This compound has shown efficacy in reducing cocaine self-administration in animal models, suggesting its potential utility in treating addiction . The compound's ability to attenuate the discriminative stimulus effects of cocaine further supports its role in addiction therapy. By modulating glutamatergic transmission, this compound may help mitigate the reinforcing properties of drugs like cocaine.

Parkinson's Disease

Preliminary studies suggest that this compound could be beneficial for managing symptoms associated with Parkinson's disease, particularly levodopa-induced dyskinesias . The modulation of mGlu5 receptors may help balance neurotransmitter systems disrupted in this condition.

Case Studies and Research Findings

A variety of studies have been conducted to assess the efficacy and safety profile of this compound:

| Study | Model | Findings |

|---|---|---|

| Yan et al. (2005) | Fragile X Syndrome | Demonstrated improvements in behavioral deficits associated with mGlu5 modulation. |

| Lindemann et al. (2015) | Major Depressive Disorder | Showed that this compound altered sleep architecture similar to clinically prescribed antidepressants. |

| Felts et al. (2017) | Cognitive Function | This compound improved performance on paired-associates learning tasks without inducing cognitive impairment. |

| Montano et al. (2020) | Chronic Pain Models | Highlighted analgesic properties alongside reduced anxiety-like behaviors following administration of this compound. |

Mecanismo De Acción

2-(2-(3-Metoxifenil)etinil)-5-metilpiridina ejerce sus efectos actuando como un modulador alostérico negativo parcial del receptor metabotrópico de glutamato 5. Esta modulación conduce a una disminución en la actividad del receptor, lo que a su vez afecta varias vías de señalización aguas abajo. Se ha demostrado que el compuesto mejora la acción de la ®-ketamina, lo que indica un mecanismo de acción convergente que involucra vías dependientes del factor neurotrófico derivado del cerebro .

Comparación Con Compuestos Similares

Compuestos similares

2-Metil-6-(feniletinil)piridina (MPEP): Un modulador alostérico negativo completo del receptor metabotrópico de glutamato 5.

3-[(2-Metil-1,3-tiazol-4-il)etinil]piridina (MTEP): Otro modulador alostérico negativo completo con propiedades similares.

Unicidad

2-(2-(3-Metoxifenil)etinil)-5-metilpiridina es única en el sentido de que es un modulador alostérico negativo parcial, lo que significa que conserva los efectos terapéuticos al mismo tiempo que tiene una ventana terapéutica más amplia en comparación con los antagonistas y moduladores completos. Esto la convierte en una candidata prometedora para futuras investigaciones y posibles aplicaciones clínicas .

Actividad Biológica

M-5MPEP is a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). This compound has garnered attention due to its potential therapeutic applications in treating various neurological and psychiatric disorders, particularly depression and anxiety. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

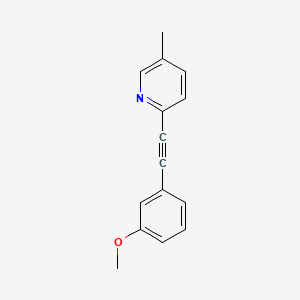

- Chemical Structure : this compound is characterized by the molecular formula C15H13NO and a molecular weight of 223.27 g/mol.

- CAS Number : 170260-55-0.

This compound functions by modulating the mGlu5 receptor, which plays a crucial role in glutamatergic signaling in the brain. Unlike full antagonists, partial NAMs like this compound can provide therapeutic effects while minimizing side effects associated with complete receptor blockade.

Key Mechanisms:

- Inhibition of Glutamate Response : this compound demonstrates approximately 50% inhibition of maximal glutamate response in vitro at concentrations that effectively displace radiolabeled binding at the allosteric site .

- Receptor Occupancy : Ex vivo studies indicate that doses of this compound result in over 85% receptor occupancy, suggesting significant engagement with the mGlu5 receptor at therapeutic doses .

- Functional Effects : The compound exhibits varying functional effects depending on the endpoint measured, indicating its complex pharmacological profile .

Antidepressant-Like Effects

Recent studies have highlighted the antidepressant-like effects of this compound, particularly in animal models:

- Forced Swim Test : Doses of 18 mg/kg and 32 mg/kg significantly reduced immobility duration, a common measure of depressive behavior in rodents .

- Marble-Burying Assay : Similar doses decreased the number of marbles buried, further indicating anxiolytic properties .

Sleep Architecture and Cognitive Function

Research utilizing electroencephalography (EEG) has shown that this compound alters sleep architecture:

- REM Sleep : this compound decreased rapid eye movement (REM) sleep and increased REM sleep latency, which are potential biomarkers for antidepressant activity .

- Cognitive Performance : In paired-associates learning tasks, this compound demonstrated positive effects on working memory performance, supporting its role in cognitive enhancement through glutamatergic modulation .

Comparative Efficacy

A comparative analysis with other mGlu5 modulators reveals that this compound exhibits similar efficacy to full mGlu5 NAMs while offering a more favorable side effect profile:

| Compound | Type | Maximal Glutamate Inhibition | Antidepressant-Like Activity |

|---|---|---|---|

| This compound | Partial NAM | ~50% | Yes |

| VU0424238 | Full NAM | ~80% | Yes |

| MTEP | Full NAM | ~95% | Yes |

Case Studies

Several studies have documented the effects of this compound in preclinical models:

- Study on BDNF Mechanism : A study indicated that this compound induces rapid and sustained antidepressant-like effects through a Brain-Derived Neurotrophic Factor (BDNF)-dependent mechanism, enhancing the action of R-ketamine .

- Cognitive Enhancement : Another investigation demonstrated that this compound positively influences cognitive functions in rats, suggesting its potential utility in treating cognitive deficits associated with mood disorders .

Propiedades

Fórmula molecular |

C15H13NO |

|---|---|

Peso molecular |

223.27 g/mol |

Nombre IUPAC |

2-[2-(3-methoxyphenyl)ethynyl]-5-methylpyridine |

InChI |

InChI=1S/C15H13NO/c1-12-6-8-14(16-11-12)9-7-13-4-3-5-15(10-13)17-2/h3-6,8,10-11H,1-2H3 |

Clave InChI |

CCQPQKFLWKYOMJ-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C=C1)C#CC2=CC(=CC=C2)OC |

SMILES canónico |

CC1=CN=C(C=C1)C#CC2=CC(=CC=C2)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine M-5MPEP compound |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.